4-(Cyclopropylsulfinyl)phenylboronic acid
Overview
Description
4-(Cyclopropylsulfinyl)phenylboronic acid is an organic compound with the molecular formula C9H11BO3S and a molecular weight of 210.06 . It is used as a reagent in organic synthesis.
Molecular Structure Analysis
The molecular structure of 4-(Cyclopropylsulfinyl)phenylboronic acid consists of a phenyl ring bonded to a boronic acid group and a cyclopropylsulfinyl group . The exact 3D structure is not provided in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving 4-(Cyclopropylsulfinyl)phenylboronic acid are not detailed in the available resources, it is known to be a valuable reagent in organic synthesis, catalysis, and materials science.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 455.1±47.0 °C and a predicted density of 1.41±0.1 g/cm3 . It is stored at temperatures between 2-8°C . The pKa is predicted to be 8.11±0.16 .Scientific Research Applications
-
Organic Synthesis
- Phenylboronic acids, including “4-(Cyclopropylsulfinyl)phenylboronic acid”, are commonly used as reagents in organic synthesis. They are particularly useful in the synthesis of complex molecules such as natural products and pharmaceuticals.
- The methods of application or experimental procedures in organic synthesis vary widely depending on the specific reaction or process being carried out. Typically, phenylboronic acids are used in reactions with other organic compounds under controlled conditions of temperature, pressure, and pH.
- The outcomes of these reactions are the formation of new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction or process.
-
Sensing Applications
- Phenylboronic acids are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The methods of application in sensing involve the use of phenylboronic acids in assays or detection systems. Detection can be at the interface of the sensing material or within the bulk sample .
- The outcomes of these applications are the detection and measurement of specific substances or conditions. The specific results, including any quantitative data or statistical analyses, would depend on the particular sensing application .
-
Catalysis
- Phenylboronic acids are also used as ligands in catalysis. In this role, they can help to increase the efficiency of chemical reactions.
- The methods of application in catalysis involve the use of phenylboronic acids in conjunction with a metal catalyst. The phenylboronic acid acts as a ligand, binding to the metal and helping to facilitate the reaction.
- The outcomes of these applications are increased reaction rates and yields. The specific results, including any quantitative data or statistical analyses, would depend on the particular catalytic reaction.
-
Biological Labelling and Protein Manipulation
- Phenylboronic acids, including “4-(Cyclopropylsulfinyl)phenylboronic acid”, can interact with proteins, allowing for their manipulation and cell labelling .
- The methods of application involve the use of phenylboronic acids in biological assays or detection systems. The specific procedures would depend on the particular protein or cell being studied .
- The outcomes of these applications are the detection and manipulation of specific proteins or cells. The specific results, including any quantitative data or statistical analyses, would depend on the particular study .
-
Separation Technologies
- Phenylboronic acids can also be used in separation technologies . They can interact with certain molecules, allowing for their separation from a mixture .
- The methods of application in separation technologies involve the use of phenylboronic acids in conjunction with other separation techniques. The specific procedures would depend on the particular molecules being separated .
- The outcomes of these applications are the separation of specific molecules from a mixture. The specific results, including any quantitative data or statistical analyses, would depend on the particular separation process .
-
Biomedical Applications
- Phenylboronic acid-functionalized chitosan conjugates have shown potential in various biomedical applications . These include functioning as glucose-sensitive polymers for self-regulated insulin release in the treatment of diabetes, wound healing, and tumor targeting .
- The methods of application in these biomedical applications involve the use of phenylboronic acid-functionalized chitosan conjugates in various therapeutic or diagnostic procedures .
- The outcomes of these applications are the treatment or diagnosis of specific medical conditions. The specific results, including any quantitative data or statistical analyses, would depend on the particular application .
-
Electrophoresis of Glycated Molecules
- Phenylboronic acids, including “4-(Cyclopropylsulfinyl)phenylboronic acid”, can be used for electrophoresis of glycated molecules .
- The methods of application involve the use of phenylboronic acids in electrophoretic assays. The specific procedures would depend on the particular glycated molecule being studied .
- The outcomes of these applications are the separation and analysis of specific glycated molecules. The specific results, including any quantitative data or statistical analyses, would depend on the particular study .
-
Building Materials for Microparticles
- Phenylboronic acids are also used as building materials for microparticles for analytical methods .
- The methods of application involve the use of phenylboronic acids in the synthesis of microparticles. The specific procedures would depend on the particular analytical method being used .
- The outcomes of these applications are the creation of microparticles for use in various analytical methods. The specific results, including any quantitative data or statistical analyses, would depend on the particular application .
-
Controlled Release of Insulin
- Phenylboronic acid-functionalized polymers have shown potential in the controlled release of insulin .
- The methods of application in these biomedical applications involve the use of phenylboronic acid-functionalized polymers in various therapeutic procedures .
- The outcomes of these applications are the controlled release of insulin for the treatment of diabetes. The specific results, including any quantitative data or statistical analyses, would depend on the particular application .
Safety And Hazards
properties
IUPAC Name |
(4-cyclopropylsulfinylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAFNQYMJVLTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675252 | |
Record name | [4-(Cyclopropanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylsulfinyl)phenylboronic acid | |
CAS RN |
1217501-06-8 | |
Record name | B-[4-(Cyclopropylsulfinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Cyclopropanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.